N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an oxalamide core with substituents including a 2-methyl-5-nitrophenyl group and a thiophen-2-ylmethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:
Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 2-methyl-5-nitroaniline to form the corresponding oxalyl chloride intermediate.
Amidation reaction: The oxalyl chloride intermediate is then reacted with thiophen-2-ylmethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Major Products
Reduction: Formation of N1-(2-methyl-5-aminophenyl)-N2-(thiophen-2-ylmethyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methyl-5-nitrophenyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar structure but with a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVRCJUEALXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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